
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione is a heterocyclic compound containing phosphorus and sulfur atoms
Vorbereitungsmethoden
The synthesis of 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylphenylphosphine with sulfur in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted phosphinines.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for the production of other phosphorus-containing compounds.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-thione can be compared with other similar compounds such as:
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-oxide: This compound has an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
3,4-Dimethyl-1,6-diphenyl-1,2-dihydro-1lambda~5~-phosphinine-1-sulfone: The presence of a sulfone group makes this compound more oxidized and alters its chemical behavior.
1,6-Diphenyl-1,2-dihydro-1lambda~5~-phosphinine: Lacks the methyl groups, which can affect its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phosphorus and sulfur atoms, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66314-69-0 |
|---|---|
Molekularformel |
C19H19PS |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3,4-dimethyl-1,6-diphenyl-1-sulfanylidene-2H-1λ5-phosphinine |
InChI |
InChI=1S/C19H19PS/c1-15-13-19(17-9-5-3-6-10-17)20(21,14-16(15)2)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
WFNZVQMBMHSIQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(P(=S)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


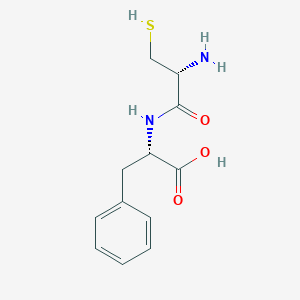


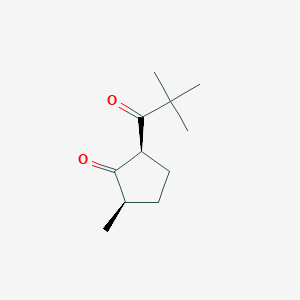

![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)


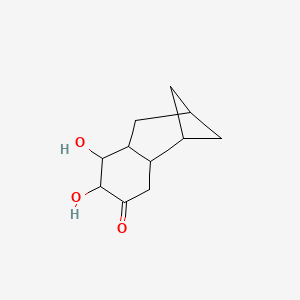
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
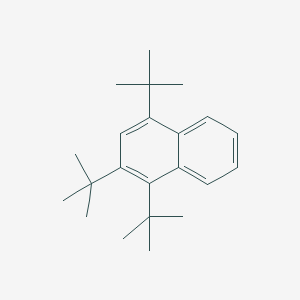
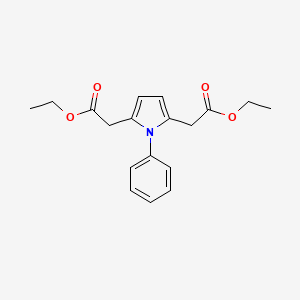

![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
